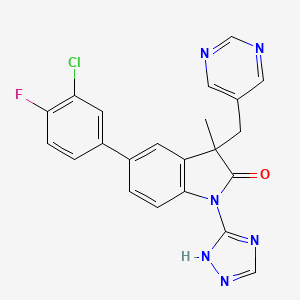
5-(3-クロロ-4-フルオロフェニル)-3-メチル-3-(ピリミジン-5-イルメチル)-1-(1H-1,2,4-トリアゾール-3-イル)インドリン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TROX-1 is a chemical compound known for its potent blocking action on calcium channels of the Ca v 2 type. It was developed as a potential analgesic following the discovery that the selective Ca v 2.2 blocker ziconotide is an effective analgesic with similar efficacy to strong opioid drugs . TROX-1 is not as selective as ziconotide, as it also blocks the Ca v 2.1 and Ca v 2.3 calcium channel subtypes. it has the significant advantage of being orally active, unlike ziconotide, which must be administered intrathecally .
科学的研究の応用
TROX-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Analgesic research: TROX-1 is studied for its potential as an analgesic, with effects comparable to nonsteroidal anti-inflammatory drugs and other pain-relief medications.
Calcium channel research: TROX-1 is used to study the role of calcium channels in various physiological and pathological processes, including pain transmission and neuronal signaling.
Drug development: TROX-1 serves as a lead compound for the development of new drugs targeting calcium channels for the treatment of chronic pain and other conditions.
準備方法
The synthesis of TROX-1 involves several steps, starting with the preparation of the substituted N-triazole oxindole core. The synthetic route typically includes the following steps:
Formation of the oxindole core: This involves the reaction of an appropriate indole derivative with a suitable reagent to form the oxindole structure.
Substitution reactions: The oxindole core is then subjected to various substitution reactions to introduce the desired functional groups, such as the chloro-fluorophenyl and pyrimidinylmethyl groups.
Final assembly:
化学反応の分析
TROX-1 undergoes several types of chemical reactions, including:
Oxidation: TROX-1 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on TROX-1, potentially altering its pharmacological properties.
Substitution: TROX-1 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
TROX-1 exerts its effects by blocking calcium channels of the Ca v 2 type. It preferentially inhibits calcium influx through these channels when they are in an open or inactivated state. This state-dependent inhibition is achieved by binding to the channel and preventing calcium ions from passing through . The molecular targets of TROX-1 include the Ca v 2.1, Ca v 2.2, and Ca v 2.3 subtypes of calcium channels . By blocking these channels, TROX-1 reduces the transmission of pain signals in the nervous system, providing analgesic effects .
類似化合物との比較
TROX-1 is similar to other calcium channel blockers, such as ziconotide and pregabalin. it has several unique features:
Oral activity: Unlike ziconotide, which must be administered intrathecally, TROX-1 is orally active.
Broader spectrum: TROX-1 blocks multiple subtypes of calcium channels (Ca v 2.1, Ca v 2.2, and Ca v 2.3), whereas ziconotide is more selective for Ca v 2.2.
State-dependent inhibition: TROX-1 exhibits state-dependent inhibition, meaning it preferentially blocks calcium channels that are in an open or inactivated state.
Similar compounds include ziconotide, pregabalin, and gabapentin, all of which are used for their analgesic properties and their ability to modulate calcium channels .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one can be achieved through a multi-step process involving the synthesis of key intermediates and their subsequent coupling.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-methylindole", "5-bromomethyl-2-pyrimidinamine", "1H-1,2,4-triazole-3-carboxylic acid", "N,N-dimethylformamide", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-(pyrimidin-5-ylmethyl)pyrimidine from 5-bromomethyl-2-pyrimidinamine", "Step 2: Synthesis of 3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one from 3-methylindole, 5-bromo-2-(pyrimidin-5-ylmethyl)pyrimidine, and 1H-1,2,4-triazole-3-carboxylic acid", "Step 3: Synthesis of 5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one from 3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one and 3-chloro-4-fluoroaniline using copper(I) iodide, palladium(II) acetate, and trifluoroacetic acid as catalysts and N,N-dimethylformamide as solvent." ] } | |
CAS番号 |
1141080-15-0 |
分子式 |
C22H16ClFN6O |
分子量 |
434.9 g/mol |
IUPAC名 |
(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |
InChI |
InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |
InChIキー |
OABSWPUPIHULMQ-JOCHJYFZSA-N |
異性体SMILES |
C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
同義語 |
5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TROX-1?
A: TROX-1 acts as a state-dependent inhibitor of voltage-gated calcium channels (Cav), primarily targeting the Cav2.2 subtype (N-type calcium channels). [, ] This means it preferentially binds to and blocks the channel when it's in an open or inactivated state, typically after membrane depolarization. [, ] This state-dependent inhibition is thought to contribute to its potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ]
Q2: How does TROX-1's state-dependent inhibition translate to its analgesic effects?
A: Cav2.2 channels play a crucial role in nociceptive transmission pathways. [] By preferentially blocking Cav2.2 channels in their open/inactivated state, TROX-1 inhibits the influx of calcium ions into neurons, effectively reducing neuronal excitability and attenuating pain signaling. [, ] Studies have shown its efficacy in reversing both inflammatory and nerve injury-induced pain in preclinical models. []
Q3: Does TROX-1 exhibit selectivity for specific Cav subtypes?
A: While TROX-1 shows a preference for Cav2.2 channels, research indicates that it can also block other Cav2 family channels, albeit with varying potency. [] This suggests that TROX-1 is a non-subtype selective Cav2 channel blocker, which may have implications for its overall efficacy and potential side effect profile. [, ]
Q4: What are the potential advantages of TROX-1's state-dependent inhibition compared to existing pain therapeutics?
A: State-independent Cav2.2 inhibitors, like ziconotide, often exhibit a narrow therapeutic window, meaning the effective dose is close to the dose that causes adverse effects. [] TROX-1's state-dependent action is hypothesized to contribute to an improved therapeutic window, potentially leading to fewer side effects. [, ] Additionally, unlike ziconotide which requires intrathecal administration, TROX-1 has demonstrated oral bioavailability in preclinical models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



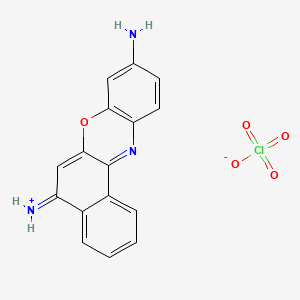

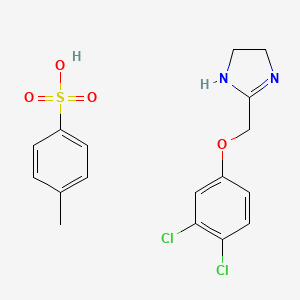

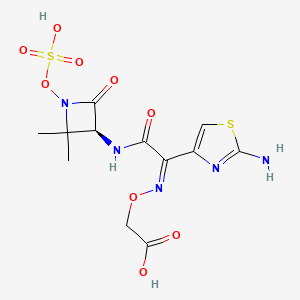
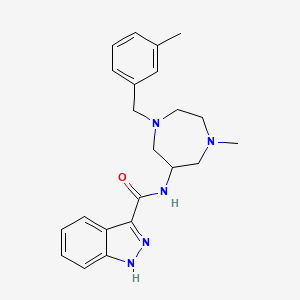
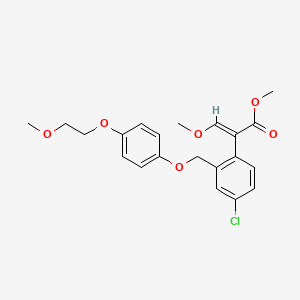
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)

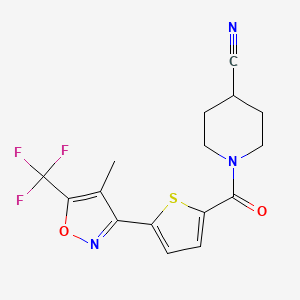



![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)